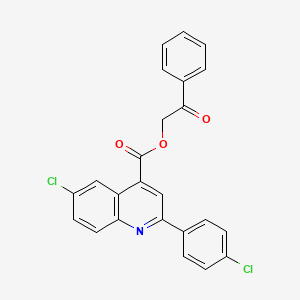

2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Chlorphenyl)-2-oxoethyl 2-(4-bromphenyl)-6-chlorchinolin-4-carboxylat ist eine komplexe organische Verbindung, die zur Chinolin-Familie gehört. Diese Verbindung zeichnet sich durch das Vorhandensein sowohl von Chlorphenyl- als auch Bromphenylgruppen aus, die zu ihren einzigartigen chemischen Eigenschaften beitragen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Chlorphenyl)-2-oxoethyl 2-(4-bromphenyl)-6-chlorchinolin-4-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Chinolinkernes: Der Chinolinkern kann durch eine Friedländer-Synthese synthetisiert werden, die die Kondensation von Anilin-Derivaten mit Ketonen in Gegenwart von sauren oder basischen Katalysatoren beinhaltet.

Einführung von Chlorphenyl- und Bromphenylgruppen: Die Chlorphenyl- und Bromphenylgruppen werden durch elektrophile aromatische Substitutionsreaktionen eingeführt. Diese Reaktionen erfordern häufig die Verwendung von Halogenierungsmitteln wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Chinolincarbonsäure mit 2-(4-Chlorphenyl)-2-oxoethylbromid unter sauren Bedingungen, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(4-Chlorphenyl)-2-oxoethyl 2-(4-bromphenyl)-6-chlorchinolin-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinolin-N-Oxiden führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von reduzierten Chinolinderivaten führt.

Substitution: Die Halogenatome in der Verbindung können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden. Gängige Reagenzien für diese Reaktionen sind Natriummethoxid oder Kalium-tert-butoxid.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriummethoxid in Methanol.

Hauptprodukte

Oxidation: Chinolin-N-Oxide.

Reduktion: Reduzierte Chinolinderivate.

Substitution: Substituierte Chinolinderivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle.

Biologie: Die Verbindung hat in Vorstudien ein Potenzial als antimikrobielles und krebshemmendes Mittel gezeigt.

Medizin: Es wird für seine potenzielle Verwendung bei der Entwicklung neuer Medikamente untersucht, die auf bestimmte molekulare Pfade abzielen.

Industrie: Die einzigartigen chemischen Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung neuer Materialien und chemischer Prozesse.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Chlorphenyl)-2-oxoethyl 2-(4-bromphenyl)-6-chlorchinolin-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität hemmen, was zu verschiedenen biologischen Wirkungen führt. So kann es beispielsweise die Aktivität von Topoisomerasen hemmen, Enzymen, die an der DNA-Replikation beteiligt sind, wodurch es krebshemmende Eigenschaften zeigt. Darüber hinaus könnte seine antimikrobielle Aktivität auf seine Fähigkeit zurückzuführen sein, bakterielle Zellmembranen zu stören.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

Medicine: It is being investigated for its potential use in the development of new drugs targeting specific molecular pathways.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(4-Chlorphenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazol-4-carbonsäure: Diese Verbindung teilt sich die Chlorphenylgruppe und hat vielversprechende krebshemmende Aktivität gezeigt.

4-(3-(4-Bromphenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzolsulfonamid: Diese Verbindung enthält die Bromphenylgruppe und hat ein anti-neurotoxisches Potenzial gezeigt.

Einzigartigkeit

2-(4-Chlorphenyl)-2-oxoethyl 2-(4-bromphenyl)-6-chlorchinolin-4-carboxylat ist aufgrund des Vorhandenseins sowohl von Chlorphenyl- als auch Bromphenylgruppen einzigartig, die zu seiner unterschiedlichen chemischen Reaktivität und biologischen Aktivität beitragen. Sein Chinolinkern bietet auch ein vielseitiges Gerüst für weitere chemische Modifikationen, wodurch sein Potenzial als Leitverbindung in der Medikamentenforschung erhöht wird.

Eigenschaften

Molekularformel |

C24H14BrCl2NO3 |

|---|---|

Molekulargewicht |

515.2 g/mol |

IUPAC-Name |

[2-(4-chlorophenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate |

InChI |

InChI=1S/C24H14BrCl2NO3/c25-16-5-1-14(2-6-16)22-12-20(19-11-18(27)9-10-21(19)28-22)24(30)31-13-23(29)15-3-7-17(26)8-4-15/h1-12H,13H2 |

InChI-Schlüssel |

ILVGUSPGLDOUDC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12035311.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12035322.png)

![3-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12035340.png)

![N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12035347.png)

![1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12035348.png)

![Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12035370.png)

![N-(4-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12035371.png)

![(3E)-3-[(2E)-(4-chlorophthalazin-1(2H)-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12035372.png)